3-(Methoxyphenoxyphosphinyloxy)-2-butenoic acid benzyl ester
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Overview
Description
3-(Methoxyphenoxyphosphinyloxy)-2-butenoic acid benzyl ester is an organic compound with a complex structure that includes a methoxyphenyl group, a phosphinyloxy group, and a butenoic acid esterified with benzyl alcohol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methoxyphenoxyphosphinyloxy)-2-butenoic acid benzyl ester typically involves multiple steps, starting from readily available starting materials. One common approach is the esterification of 3-(Methoxyphenoxyphosphinyloxy)-2-butenoic acid with benzyl alcohol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced purification techniques such as column chromatography or recrystallization is also common to obtain the pure product.
Chemical Reactions Analysis
Types of Reactions
3-(Methoxyphenoxyphosphinyloxy)-2-butenoic acid benzyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
3-(Methoxyphenoxyphosphinyloxy)-2-butenoic acid benzyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(Methoxyphenoxyphosphinyloxy)-2-butenoic acid benzyl ester involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes. The exact mechanism depends on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
- 3-(Methoxyphenoxyphosphinyloxy)-2-butenoic acid methyl ester
- 3-(Methoxyphenoxyphosphinyloxy)-2-butenoic acid ethyl ester
- 3-(Methoxyphenoxyphosphinyloxy)-2-butenoic acid propyl ester
Uniqueness
The uniqueness of 3-(Methoxyphenoxyphosphinyloxy)-2-butenoic acid benzyl ester lies in its specific structural features, which confer distinct chemical and physical properties. Compared to similar compounds, the benzyl ester group may provide enhanced stability, solubility, or reactivity, making it suitable for particular applications in research and industry.
Properties
Molecular Formula |
C18H19O6P |
---|---|
Molecular Weight |
362.3 g/mol |
IUPAC Name |
benzyl 3-[methoxy(phenoxy)phosphoryl]oxybut-2-enoate |
InChI |
InChI=1S/C18H19O6P/c1-15(13-18(19)22-14-16-9-5-3-6-10-16)23-25(20,21-2)24-17-11-7-4-8-12-17/h3-13H,14H2,1-2H3 |
InChI Key |
YIFJNSDHCQUDRS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(=O)OCC1=CC=CC=C1)OP(=O)(OC)OC2=CC=CC=C2 |
Origin of Product |
United States |
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